An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-octen-3-yne
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-octen-3-yne, a valuable enyne compound. Due to the limited availability of a specific, detailed experimental protocol in published literature, this document outlines a plausible and robust synthetic route based on the well-established Sonogashira coupling reaction. Furthermore, it compiles essential physicochemical and spectral data for the characterization of this molecule. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development who are interested in the preparation and properties of substituted enynes.
Introduction
2-Methyl-1-octen-3-yne is an organic compound featuring both a double and a triple bond, classifying it as an enyne. The unique electronic and structural properties of the enyne moiety make it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. This guide details a proposed synthetic pathway and summarizes the key analytical data for the unambiguous identification and characterization of 2-Methyl-1-octen-3-yne.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Methyl-1-octen-3-yne is presented in Table 1. This data is crucial for handling, purification, and analysis of the compound.
Table 1: Physicochemical Properties of 2-Methyl-1-octen-3-yne
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [2] |
| CAS Number | 17603-76-8 | [1][2] |
| Boiling Point | 67-69 °C at 36 mmHg | |
| Density | 0.775 g/cm³ | |
| IUPAC Name | 2-methyloct-1-en-3-yne | [2] |
Synthesis of 2-Methyl-1-octen-3-yne
Proposed Synthetic Scheme: Sonogashira Coupling
The proposed synthesis involves the coupling of a suitable vinyl halide, 2-bromo-1-propene, with a terminal alkyne, 1-hexyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Caption: Proposed synthesis workflow for 2-Methyl-1-octen-3-yne via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Sonogashira coupling reactions and should be optimized for this specific transformation.
Materials:
-
1-Hexyne
-
2-Bromo-1-propene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF as the solvent, followed by freshly distilled triethylamine (2.0 eq).
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To the stirring solution, add 1-hexyne (1.2 eq) via syringe.
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Finally, add 2-bromo-1-propene (1.0 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-Methyl-1-octen-3-yne.
Characterization Data
The following table summarizes the expected spectral data for 2-Methyl-1-octen-3-yne, which is essential for its structural elucidation and purity assessment.
Table 2: Spectral Data for 2-Methyl-1-octen-3-yne
| Technique | Expected Key Signals | Reference |
| ¹³C NMR | Data available in spectral databases. | [2] |
| ¹H NMR | Characteristic signals for vinyl and methyl protons, as well as the alkyl chain. | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 122.21. | [2] |
| Infrared (IR) Spectroscopy | C≡C stretch (~2200-2260 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), =C-H stretch (~3010-3095 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹). | [6][7] |
Logical Relationships in Enyne Synthesis
The synthesis of 1,3-enynes, such as 2-Methyl-1-octen-3-yne, can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired stereochemistry, and functional group tolerance. The following diagram illustrates the logical relationships between some common synthetic approaches to 1,3-enynes.
Caption: Common synthetic routes to 1,3-enynes.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of 2-Methyl-1-octen-3-yne. The proposed Sonogashira coupling protocol offers a reliable starting point for its laboratory preparation. The compiled physicochemical and spectral data will aid researchers in the identification and quality control of this compound. The logical diagram of synthetic approaches further contextualizes the synthesis of this and related enyne structures. This document is intended to facilitate further research and application of 2-Methyl-1-octen-3-yne in various fields of chemical science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Methyl-1-octen-3-yne | C9H14 | CID 140254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Methyl-1-octen-3-yne [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
